N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide
Description
This compound is a benzimidazole derivative featuring a pyridine-4-carboxamide moiety linked via an ethyl chain to a 2-methylpropyl-substituted benzimidazole core. Benzimidazoles are well-documented for their diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for further investigation .
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)13-23-17-6-4-3-5-16(17)22-18(23)9-12-21-19(24)15-7-10-20-11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,21,24) |
InChI Key |
JYZMKYISMDTOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl halides in the presence of a base such as potassium carbonate.
Coupling with Pyridine-4-carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Pyridine-4-carboxamide vs. Pyridine-2-carboxamide
A critical structural analog is N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide (ID: Y042-6936, ). Key differences include:
- Substituent Position : The carboxamide group is attached to the pyridine ring at the 2-position (analog) vs. the 4-position (target compound).
- Impact on Properties: Positional isomerism can alter electronic distribution, solubility, and binding affinity.
Table 1: Comparison of Target Compound and Its Pyridine Isomer
| Property | Target Compound (4-carboxamide) | Analog (2-carboxamide, Y042-6936) |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄O | C₁₉H₂₂N₄O |
| Molecular Weight | 322.41 g/mol (calculated) | 322.41 g/mol |
| Available Quantity | Not reported | 7 mg |
| Salt Form | Not reported | n/a |
Comparison with Other Benzimidazole Derivatives
The synthesis and characterization of benzimidazole derivatives in highlight trends in yields, melting points, and substituent effects:
Table 2: Key Data for Benzimidazole Analogs ()
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| 12 | 3-Methylphenyl, pyrrolidinone, acetohydrazide | 65 | 194–195 | 418 |
| 13 | 3,5-Dimethylpyrazole, pyrrolidinone | 53 | 138–139 | Not reported |
| 14 | 2,5-Dimethylpyrrole, 3-methylphenyl | 67 | 204 (decomp.) | 442 |
Key Observations :
- Substituent Complexity: Bulkier substituents (e.g., pyrrolidinone in Compound 12) correlate with higher melting points but lower yields compared to simpler groups (e.g., pyrazole in Compound 13) .
- Yield vs. Stability : Compound 14, with a 2,5-dimethylpyrrole group, shows the highest yield (67%) but decomposes at 204°C, suggesting trade-offs between synthetic efficiency and thermal stability .
Research Implications and Limitations
- Structural Flexibility : The target compound’s pyridine-4-carboxamide group may enhance solubility compared to its 2-carboxamide isomer, a hypothesis supported by trends in benzimidazole derivatives .
- Data Gaps: Direct pharmacological data (e.g., IC₅₀ values, binding assays) for the target compound are absent in the provided evidence.
Biological Activity
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a benzimidazole moiety linked to a pyridine-4-carboxamide, which contributes to its pharmacological potential. The exploration of its biological activity reveals promising applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antiviral domains.
Structural Characteristics
The molecular formula for this compound is C19H22N4O, with a molecular weight of 322.4 g/mol. Its structure includes:
- Benzimidazole moiety : Known for broad pharmacological profiles.
- Pyridine ring : Enhances interactions with biological targets.
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanisms often involve disrupting nucleic acid synthesis or inhibiting cellular processes in microorganisms.
Anticancer Effects
This compound has demonstrated anticancer properties by inhibiting tumor cell proliferation. Studies show that benzimidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antiviral Activity
Preliminary findings suggest that this compound may possess antiviral properties, particularly against hepatitis B virus. The proposed mechanism includes interference with viral replication processes.
The biological activity of this compound is linked to its interactions with various biological systems:
- Adenosine Receptor Modulation : Research suggests that it may act as a modulator of adenosine receptors, influencing signaling pathways related to inflammation and cancer progression.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are crucial in mediating various physiological responses and could explain some of its therapeutic effects .
Comparative Analysis with Similar Compounds
A comparison of this compound with other benzimidazole derivatives highlights its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-butyl-4-hydroxy-N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]piperidine-1-carboxamide | Benzimidazole core with piperidine | Enhanced solubility and bioavailability |
| N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]-1-methylpyrazole-4-carboxamide | Pyrazole substituent | Potential for diverse pharmacological effects |
| 5-(2-methoxyethoxy)-N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]pyrazine-2-carboxamide | Pyrazine ring addition | Improved interaction with specific receptors |
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine derivatives. A study published in ResearchGate reported enhanced cytotoxic activity against breast and colon cancer cell lines compared to traditional therapies . Another investigation highlighted the compound's potential as an effective inhibitor against specific pathogens, showcasing its broad-spectrum activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
